![molecular formula C23H48N2O4S B12057544 4-{Dimethyl[3-(tetradecanoylamino)propyl]azaniumyl}butane-1-sulfonate CAS No. 122398-33-8](/img/structure/B12057544.png)
4-{Dimethyl[3-(tetradecanoylamino)propyl]azaniumyl}butane-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ASB 14-4, also known as 4-{N,N-Dimethyl-N-[3-(tetradecanoylamino)propyl]ammonio}butanesulfonate, is a zwitterionic surfactant. It is commonly used in biochemical and molecular biology research due to its ability to solubilize membrane proteins and other macromolecules. This compound is particularly useful in two-dimensional electrophoresis and other protein analysis techniques.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ASB 14-4 involves the reaction of tetradecanoyl chloride with N,N-dimethyl-1,3-propanediamine to form an intermediate. This intermediate is then reacted with 1,4-butanesultone to yield the final product. The reaction conditions typically involve the use of organic solvents such as dichloromethane and require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of ASB 14-4 follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The final product is usually purified through crystallization or chromatography techniques to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
ASB 14-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Aplicaciones Científicas De Investigación
ASB 14-4 has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: The compound is employed in the solubilization of membrane proteins, making it essential for proteomics and other protein studies.
Medicine: ASB 14-4 is used in the preparation of pharmaceutical formulations, particularly those involving protein drugs.
Industry: It is utilized in the production of detergents and cleaning agents due to its surfactant properties.
Mecanismo De Acción
ASB 14-4 exerts its effects primarily through its ability to interact with and solubilize membrane proteins. The compound’s zwitterionic nature allows it to form micelles, which can encapsulate hydrophobic regions of proteins, thereby increasing their solubility in aqueous solutions. This property is particularly useful in the extraction and analysis of membrane proteins.
Comparación Con Compuestos Similares
Similar Compounds
ASB 14: Similar to ASB 14-4 but with a different alkyl chain length.
CHAPS: Another zwitterionic surfactant commonly used in protein solubilization.
ASB 16: A related compound with a longer alkyl chain, providing different solubilization properties.
Uniqueness
ASB 14-4 is unique due to its specific alkyl chain length and sulfonate group, which provide optimal solubilization properties for certain types of proteins. Compared to ASB 14 and ASB 16, ASB 14-4 offers a balance between hydrophobic and hydrophilic interactions, making it particularly effective in solubilizing membrane proteins for two-dimensional electrophoresis and other analytical techniques.
Propiedades
Número CAS |
122398-33-8 |
|---|---|
Fórmula molecular |
C23H48N2O4S |
Peso molecular |
448.7 g/mol |
Nombre IUPAC |
4-[dimethyl-[3-(tetradecanoylamino)propyl]azaniumyl]butane-1-sulfonate |
InChI |
InChI=1S/C23H48N2O4S/c1-4-5-6-7-8-9-10-11-12-13-14-18-23(26)24-19-17-21-25(2,3)20-15-16-22-30(27,28)29/h4-22H2,1-3H3,(H-,24,26,27,28,29) |
Clave InChI |
DJYNLMBZWBLUKQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CCCCS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


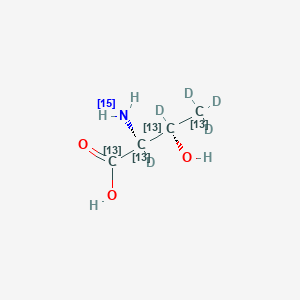
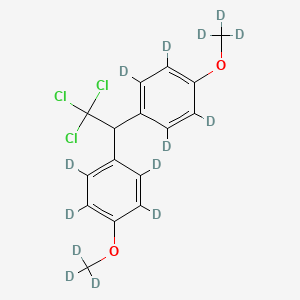
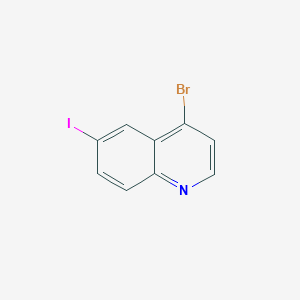
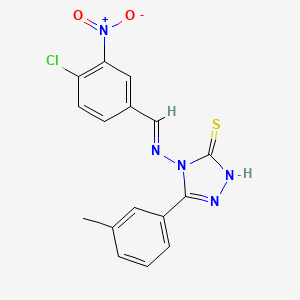
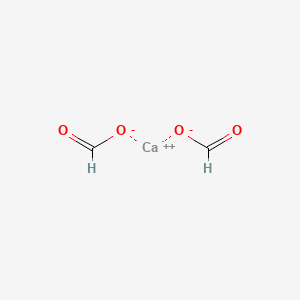

![5-(2-Chlorophenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12057510.png)


![2-((7-(4-(Diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile](/img/structure/B12057532.png)
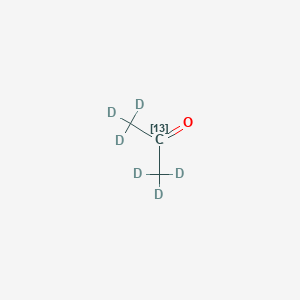
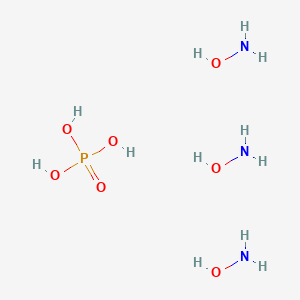
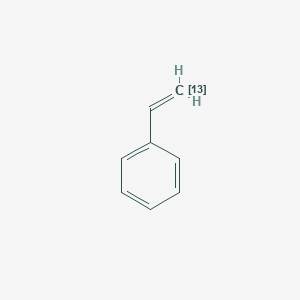
![2-(2,5-dimethylphenoxy)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12057558.png)
